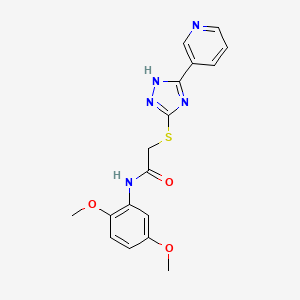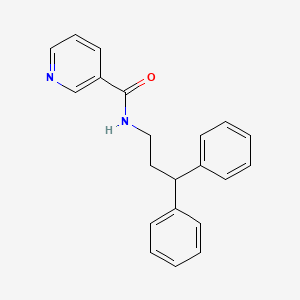
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 2,5-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
Cyclopropylamine+2,5-Dimethylphenyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of thioureas often involves the use of silicon pseudohalides, such as silicon tetraisothiocyanate, which react with amines to produce thioureas in high yields . This method is advantageous due to its high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can react with thioureas under basic conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted thioureas.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, elastomers, and photographic chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea involves its interaction with various molecular targets. Thioureas are known to inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase . The compound’s effects are mediated through the formation of stable complexes with these enzymes, leading to their inhibition and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships in thiourea derivatives and for developing new pharmaceuticals with improved efficacy and selectivity.
Propiedades
Fórmula molecular |
C12H16N2S |
|---|---|
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C12H16N2S/c1-8-3-4-9(2)11(7-8)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15) |
Clave InChI |
QKADPJTZCFCIOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=S)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(4-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10866182.png)
![2-[(2-bromophenyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10866189.png)
![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10866197.png)

![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B10866214.png)
![N-[[(4-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10866228.png)
![Dimethyl 1-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10866233.png)
![2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone](/img/structure/B10866234.png)
![3-({[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10866235.png)
![2-Chloro-N-{5-[cyclohexyl(methyl)amino]-1,3,4-thiadiazol-2-YL}propanamide](/img/structure/B10866238.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10866240.png)
![2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B10866247.png)
![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866260.png)

